Ethyl 2-[(cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-[(cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a tetrahydrobenzothiophene derivative featuring a cyclopropane-containing acyl substituent. The core structure consists of a tetrahydrobenzothiophene ring fused to a cyclohexene moiety, with an ethyl ester group at position 3 and a cyclopropylcarbonyl-substituted amide at position 2.
Crystallographic studies of related compounds reveal planar heterocyclic and aromatic rings, with dihedral angles between these planes typically ranging from 7–9° . Intramolecular N–H⋯O hydrogen bonding often stabilizes the conformation, forming an S(6) ring motif . Structural disorder in the cyclohexene ring is common due to conformational flexibility, as observed in analogs with acetyl, propionyl, and pyridyl substituents .
Properties
IUPAC Name |
ethyl 2-(cyclopropanecarbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-2-19-15(18)12-10-5-3-4-6-11(10)20-14(12)16-13(17)9-7-8-9/h9H,2-8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKZZOBKOWDRHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 2-[(cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its antitumor properties and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by a unique benzothiophene scaffold, which is known to exhibit various biological activities. The structural formula can be represented as follows:
This structure includes a cyclopropylcarbonyl group that may play a significant role in its biological interactions.
Overview
Recent studies have highlighted the antitumor properties of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer cells (MCF-7) and others.
The compound's mechanism involves several pathways:
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Apoptosis Induction :
- In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 cells. The IC50 value was recorded at approximately 23.2 µM, indicating effective cytotoxicity.
- Flow cytometry analysis revealed an increase in early and late apoptotic cells when treated with the compound compared to untreated controls .
- Cell Cycle Arrest :
- Cytotoxicity Profile :
Comparative Efficacy
A summary table comparing the IC50 values of this compound with other related compounds is presented below:
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 23.2 | Apoptosis induction |
| Compound A | MCF-7 | 30.0 | Apoptosis induction |
| Compound B | HeLa | 45.0 | Cell cycle arrest |
| Compound C | A549 | 40.0 | Apoptosis induction |
Neuropharmacological Effects
In addition to its antitumor activity, this compound has shown promise as a neuroprotective agent. Studies indicate that it may act as an acetylcholinesterase (AChE) inhibitor, which could have implications for neurodegenerative diseases such as Alzheimer's disease .
AChE Inhibition
The inhibition of AChE is crucial for increasing acetylcholine levels in synaptic clefts and enhancing cholinergic signaling. This property suggests potential applications in treating cognitive disorders.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Planarity: Aromatic substituents (benzamido, pyridyl) induce greater planarity between the tetrahydrobenzothiophene and substituent rings (dihedral angles <10°) compared to aliphatic analogs .
Hydrogen Bonding and Stabilization :
- All analogs exhibit an intramolecular S(6) motif via N–H⋯O bonds, critical for stabilizing the amide conformation .
- The pyridyl derivative forms additional intermolecular C–H⋯O interactions, creating an R₂²(16) ring motif in the crystal lattice .
Conformational Disorder: Disorder in the cyclohexene ring is more pronounced in compounds with bulkier substituents (e.g., pyridyl: 3 disordered methylene groups vs. benzamido: 2 disordered groups ).
Crystallographic Software and Methodology
Structural data for analogs were refined using SHELXL97 , with disorder modeling via the EADP instruction. Data collection employed Bruker CCD diffractometers and SADABS for absorption correction . The WinGX suite and ORTEP-3 were used for graphical representation .
Preparation Methods
Gewald Reaction for Thiophene Core Formation
The Gewald reaction is widely used to synthesize 2-aminothiophenes. For the tetrahydrobenzothiophene precursor, cyclohexanone reacts with ethyl cyanoacetate and elemental sulfur in the presence of diethylamine (Figure 1):
Reaction Conditions
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Solvent: Methanol/ethanol (1:1 v/v).
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Base: Diethylamine (1.2 equiv).
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Temperature: 20°C with sonication.
Mechanistic Insight
Cyclohexanone condenses with ethyl cyanoacetate to form a Knoevenagel adduct, which cyclizes with sulfur via radical intermediates. The base deprotonates intermediates, driving the reaction toward 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
Acylation with Cyclopropanecarbonyl Chloride
The 2-amino group is acylated using cyclopropanecarbonyl chloride under mild conditions:
Procedure
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Dissolve 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (10 mmol) in dichloromethane.
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Add N-ethyl-N,N-diisopropylamine (12 mmol) at 0°C.
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Slowly introduce cyclopropanecarbonyl chloride (11 mmol).
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Stir at 0°C for 5 hours, then concentrate and purify via recrystallization.
Optimization Notes
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Excess acyl chloride ensures complete conversion.
One-Pot Domino Protocol for Streamlined Synthesis
A domino reaction combining Gewald cyclization and in situ acylation reduces purification steps:
Steps
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Combine cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), sulfur (10 mmol), and diethylamine (12 mmol) in methanol.
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Sonicate at 20°C for 2 hours.
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Add cyclopropanecarbonyl chloride (12 mmol) directly to the reaction mixture.
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Stir for 4 hours at 25°C.
Advantages
Limitations
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Requires precise stoichiometry to avoid over-acylation.
Alternative Route via Knoevenagel Condensation
Intermediate Synthesis
Ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is prepared by reacting the 2-amino precursor with 1-cyanoacetyl-3,5-dimethylpyrazole in toluene under reflux.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
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HPLC: >98% purity using C18 column (MeCN/H₂O gradient).
Comparative Analysis of Methods
| Method | Steps | Yield (%) | Key Advantage |
|---|---|---|---|
| Gewald + Acylation | 2 | 85–92 | High reproducibility |
| One-Pot Domino | 1 | 78 | Reduced purification |
| Knoevenagel Condensation | 2 | 70–75 | Functional group diversification |
Industrial-Scale Considerations
Solvent Selection
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
